One‑Step Gliclazide Synthesis Yield: 89% with 3‑Amino‑3‑azabicyclo[3.3.0]octane Hydrochloride vs. Multi‑Step Routes
A one‑stage method for producing gliclazide, disclosed in Russian patent RU2754708C1, utilizes 3‑amino‑3‑azabicyclo[3.3.0]octane (as free base or hydrochloride) to achieve a target product yield of up to 89% while eliminating hazardous intermediates [1]. In contrast, earlier multi‑step processes involving sequential imidization, reduction, nitrosation, and condensation of 1,2‑cyclopentanedicarboxylic anhydride yielded gliclazide in only 57.7% overall yield [2]. This 31.3‑percentage‑point improvement in yield directly translates to reduced raw material consumption and lower cost‑of‑goods.
| Evidence Dimension | Gliclazide overall yield |
|---|---|
| Target Compound Data | up to 89% |
| Comparator Or Baseline | Multi‑step process (anhydride route): 57.7% |
| Quantified Difference | +31.3 percentage points (absolute) |
| Conditions | One‑step reaction with tosyl chloride, alkali cyanate, heterocyclic amine, and 3‑amino‑3‑azabicyclo[3.3.0]octane hydrochloride vs. multi‑step imidization/reduction/nitrosation/condensation sequence |
Why This Matters
The substantially higher yield justifies selecting this intermediate for cost‑efficient, scalable gliclazide manufacturing.
- [1] RU2754708C1. Method for obtaining gliclazide. Sheshenev A.E., Boltukhina E.V., Karakotov S.D. 2021. View Source
- [2] Study on Synthesis of Gliclazide. Chinese Journal of Pharmaceuticals, 2009, 40(1), 1-3. (Overall yield 57.7% reported via CAOD). View Source
